Sodium Pyridine-3-sulfonate
CAS No.: 15521-77-4
Cat. No.: VC21061338
Molecular Formula: C5H5NNaO3S
Molecular Weight: 182.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15521-77-4 |
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Molecular Formula | C5H5NNaO3S |
Molecular Weight | 182.16 g/mol |
IUPAC Name | sodium;pyridine-3-sulfonate |
Standard InChI | InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |
Standard InChI Key | HZGXRCZOUUZHMB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |
SMILES | C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | C1=CC(=CN=C1)S(=O)(=O)O.[Na] |
Introduction
Identifier Type | Information |
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Primary Name | Sodium Pyridine-3-sulfonate |
CAS Number | 15521-77-4 |
EINECS Number | 239-561-3 |
Common Synonyms | Pyridine-3-sulfonic Acid Sodium Salt; 3-Pyridine Sulfonic Acid, Sodium Salt; Sodium 3-Pyridinesulfonate |
Molecular Formula | C₅H₄NNaO₃S |
HS Code | 2933399090 |
Physical and Chemical Properties
Sodium Pyridine-3-sulfonate exhibits specific physical and chemical characteristics that determine its behavior in various applications and reactions. Understanding these properties is essential for its effective utilization in research and industrial processes.
Fundamental Physical Properties
The compound exists as a white to almost white crystalline powder at room temperature with the following physical parameters:
Property | Value |
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Physical State (20°C) | Solid |
Form | Crystal-Powder |
Color | White to Almost white |
Molecular Weight | 181.14500 g/mol |
Density | 1.509 g/cm³ |
Melting Point | Not Available |
Boiling Point | Not Available |
Flash Point | Not Available |
Solubility in Water | Soluble |
Exact Mass | 180.98100 |
Chemical Properties and Reactivity
Sodium Pyridine-3-sulfonate contains several functional groups that influence its chemical behavior. The pyridine ring provides aromatic character and basic properties through its nitrogen atom, while the sulfonate group contributes acidic character and enhances water solubility. The sodium counterion further increases water solubility and affects the compound's pH in solution.
The chemical reactivity of Sodium Pyridine-3-sulfonate is primarily influenced by:
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The pyridine nitrogen, which can act as a nucleophile and coordinate with metal ions
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The sulfonate group, which provides sites for potential hydrogen bonding
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The aromatic pyridine ring, which can undergo electrophilic substitution reactions, though with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen
The compound demonstrates stability under normal storage conditions but may be hygroscopic, absorbing moisture from the atmosphere .
Synthesis and Production Methods
The industrial production of Sodium Pyridine-3-sulfonate typically involves the synthesis of pyridine-3-sulfonic acid followed by neutralization with sodium hydroxide. Various synthetic routes have been developed, with significant improvements in efficiency and purity over time.
Industrial Synthesis Route
A notable production method for pyridine-3-sulfonic acid, the precursor to its sodium salt, involves a three-step process starting from 3-chloropyridine:
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Oxidation of 3-chloropyridine to form 3-chloro-pyridine-N-oxide
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Reaction with a sulfonating agent to produce pyridine-3-sulfonic acid-N-oxide
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Catalytic reduction to yield pyridine-3-sulfonic acid
This method is particularly advantageous because it utilizes 3-chloropyridine, which often accumulates as an undesired by-product in the synthesis of 2-chloropyridine and would otherwise require disposal. Converting it to pyridine-3-sulfonic acid thus improves the economic efficiency of 2-chloropyridine production .
Detailed Synthesis Process
The oxidation step typically employs acetic acid as a solvent and proceeds at temperatures ranging from room temperature to approximately 100°C. Following oxidation, the 3-chloro-pyridine-N-oxide is isolated and then reacted with alkali metal sulfite in water at elevated temperatures (50-170°C), resulting in conversion rates up to 83% for pyridine-3-sulfonic acid-N-oxide .
The final reduction step employs Raney nickel as a catalyst under basic conditions. This hydrogenation step selectively reduces the N-oxide bond while preserving both the aromatic ring and the sulfonic acid group. The reaction typically occurs at 80-120°C under 5 bars of pressure, with hydrogenation times of approximately 8-12 hours. Increasing the catalyst concentration can reduce the reaction time to 4-7 hours .
Following hydrogenation, the sodium salt is formed by neutralization with sodium hydroxide. The purification process typically involves:
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Removal of residual sulfite by acidification
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Precipitation and filtration of sodium chloride
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Concentration of the mother liquor
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Removal of residual water using toluene as an entraining agent
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Precipitation of the product with isopropanol
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Crystallization from hot water or low molecular weight alcohols
This process yields Sodium Pyridine-3-sulfonate with approximately 99% purity .
Applications and Industrial Uses
Sodium Pyridine-3-sulfonate serves various industrial functions, with applications spanning multiple sectors due to its unique chemical properties.
Electroplating Applications
One of the most significant applications of pyridine-3-sulfonic acid and its sodium salt is in the electroplating industry. The compound functions as an additive in electroplating baths where it markedly improves precipitation behavior . This enhancement leads to more uniform and high-quality metal coatings, which are essential in various manufacturing processes, including electronics, automotive parts production, and decorative metal finishing.
Pharmaceutical Intermediate
Sodium Pyridine-3-sulfonate serves as a valuable intermediate in pharmaceutical synthesis. It contributes to the production of sulfonamides and other pharmaceutical agents that require the pyridine scaffold with a functionalized 3-position . The water solubility conferred by the sulfonate group makes it particularly useful in aqueous reaction conditions commonly employed in pharmaceutical manufacturing.
Dye Industry Applications
Another important application is in the production of water-soluble reactive dyestuffs . The compound's combination of aromatic character and water solubility makes it suitable for incorporation into dye molecules, particularly those designed for textile applications where water solubility is essential for the dyeing process.
Hazard Type | Classification |
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Skin corrosion/irritation | Category 2 |
Serious eye damage/eye irritation | Category 2A |
GHS Pictogram | Warning |
Hazard Statements | Causes skin irritation; Causes serious eye irritation |
Hazard Code | Xn |
These classifications indicate that the compound can cause skin irritation and serious eye irritation upon contact .
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